guanosine 5'-(tetrahydrogen triphosphate), 2'-deoxy-, trisodium salt

説明

Chemical Identity and Structural Framework

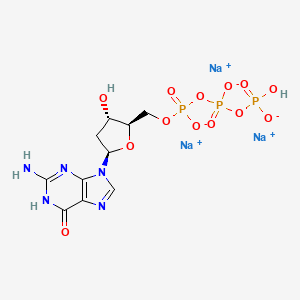

2'-Deoxyguanosine-5'-triphosphate trisodium salt possesses the molecular formula C₁₀H₁₃N₅Na₃O₁₃P₃ and exhibits a molecular weight of 573.13 grams per mole. The compound is formally designated by the Chemical Abstracts Service number 93919-41-6, providing unambiguous identification within chemical databases. The structural framework consists of three primary components: a guanine purine base, a 2'-deoxyribose sugar moiety, and a triphosphate group attached to the 5'-carbon position of the sugar ring.

The guanine base component contains a bicyclic purine structure featuring amino and carbonyl functional groups that facilitate hydrogen bonding interactions with complementary cytosine residues during deoxyribonucleic acid synthesis. The 2'-deoxyribose sugar distinguishes this nucleotide from its ribonucleic acid counterpart by lacking a hydroxyl group at the 2'-carbon position, which is crucial for the stability and structural characteristics of deoxyribonucleic acid. The triphosphate moiety consists of three phosphate groups connected by high-energy phosphoanhydride bonds, with the alpha and beta phosphates being removed during nucleotide incorporation reactions.

The trisodium salt form enhances the compound's water solubility and storage stability compared to the free acid form. Physical characterization reveals that the compound appears as a white amorphous powder in its solid state and demonstrates colorless appearance when dissolved in aqueous solutions. The extinction coefficient measures 13,700 liters per mole per centimeter at 252 nanometers wavelength, providing a reliable parameter for concentration determination through spectrophotometric analysis.

Historical Context in Nucleotide Research

The development of nucleotide chemistry and its applications in molecular biology represents a foundational achievement in twentieth-century biochemical research. The initial sequencing accomplishments began with Robert Holley's determination of transfer ribonucleic acid structure in 1965, followed by Walter Fiers' complete gene sequencing in 1972. These pioneering efforts established the groundwork for understanding nucleotide function and manipulation in laboratory settings.

Frederick Sanger's introduction of the dideoxy chain-termination method in 1977 revolutionized deoxyribonucleic acid sequencing technology and earned him his second Nobel Prize. This breakthrough methodology required standard deoxynucleoside triphosphates, including 2'-deoxyguanosine-5'-triphosphate, as essential substrates for deoxyribonucleic acid polymerase-mediated extension reactions. The Sanger sequencing approach became the predominant sequencing technology for over three decades, establishing the critical importance of high-quality nucleotide substrates in molecular biology applications.

The emergence of polymerase chain reaction technology in the 1980s further elevated the significance of deoxynucleoside triphosphates in research applications. Initial polymerase chain reaction protocols utilized the Klenow fragment of Escherichia coli deoxyribonucleic acid polymerase I, but the development of thermostable enzymes like Thermus aquaticus deoxyribonucleic acid polymerase transformed the methodology into a practical and widely accessible technique. These advances required reliable sources of all four deoxynucleoside triphosphates, including 2'-deoxyguanosine-5'-triphosphate, for successful amplification reactions.

Long and accurate polymerase chain reaction methodology development in the 1990s addressed the limitations of early thermostable polymerases, which exhibited relatively low fidelity. Researchers discovered that combining family A polymerases with family B polymerases possessing 3'-5' exonuclease activity could achieve amplification of fragments exceeding 35 kilobases in length. These technical improvements demanded high-purity nucleotide substrates to ensure optimal polymerase performance and product quality.

Biological Significance in Cellular Processes

2'-Deoxyguanosine-5'-triphosphate serves as an essential substrate for deoxyribonucleic acid polymerases during cellular replication and repair processes. The compound functions as a direct precursor for guanine incorporation into newly synthesized deoxyribonucleic acid strands, where it forms complementary base pairs with cytosine residues in the template strand. During the polymerization reaction, deoxyribonucleic acid polymerase catalyzes the formation of phosphodiester bonds between the 3'-hydroxyl group of the growing chain and the 5'-triphosphate of the incoming nucleotide.

The cellular synthesis of 2'-deoxyguanosine-5'-triphosphate occurs through multiple pathways involving ribonucleotide reductase enzymes that convert ribonucleoside diphosphates to their corresponding deoxyribonucleoside diphosphates. Subsequently, nucleoside diphosphate kinases phosphorylate deoxyguanosine diphosphate to generate the active triphosphate form required for deoxyribonucleic acid synthesis. This biosynthetic pathway ensures adequate nucleotide pool availability during periods of active cell division and deoxyribonucleic acid repair.

The compound also participates in specialized cellular processes beyond standard replication mechanisms. Research has demonstrated that deoxyguanosine triphosphate triphosphohydrolase, encoded by the dgt gene in Escherichia coli, catalyzes the hydrolysis of 2'-deoxyguanosine-5'-triphosphate to deoxyguanosine and triphosphate. This enzymatic activity contributes to nucleotide pool regulation and has been implicated in preventing mutagenesis by maintaining appropriate intracellular nucleotide balance. The hydrolysis product, deoxyguanosine, can be further metabolized by purine nucleoside phosphorylase to generate deoxyribose-1-phosphate, which facilitates thymine utilization in thymine-requiring bacterial strains.

Metabolic studies have identified 2'-deoxyguanosine-5'-triphosphate as a metabolite present in various organisms, including Escherichia coli, Saccharomyces cerevisiae, Homo sapiens, Arabidopsis thaliana, and Mus musculus. This widespread distribution across diverse species emphasizes the fundamental importance of this nucleotide in cellular biochemistry and evolutionary conservation of deoxyribonucleic acid synthesis mechanisms.

Research Significance and Applications Overview

Contemporary molecular biology research relies extensively on 2'-deoxyguanosine-5'-triphosphate trisodium salt for numerous experimental applications spanning basic research and commercial biotechnology. The compound serves as an essential component in deoxyribonucleic acid sequencing reactions, where it provides the guanine substrate necessary for template-directed polymerase extension. Modern sequencing platforms utilize highly purified nucleotide preparations to achieve the accuracy and reproducibility required for genomic analysis projects.

Polymerase chain reaction applications represent another major research domain utilizing this nucleotide substrate. Standard polymerase chain reaction protocols require all four deoxynucleoside triphosphates in equimolar concentrations to ensure balanced amplification and prevent preferential incorporation of specific nucleotides. High-purity commercial preparations typically exceed 97% purity as determined by anion-exchange high-performance liquid chromatography analysis.

Specialized applications have emerged for addressing challenging template sequences that pose difficulties for standard polymerase chain reaction and sequencing methodologies. Sequences with high guanine-cytosine content or complex secondary structures often require modified nucleotide analogs to achieve successful amplification or readable sequencing data. Research has demonstrated that 7-deaza-2'-deoxyguanosine triphosphate can substitute for standard 2'-deoxyguanosine-5'-triphosphate in these applications, reducing secondary structure formation and improving polymerase processivity through problematic template regions.

The compound finds additional applications in laboratory-developed tests and analyte-specific reagents for clinical diagnostic purposes. These applications demand stringent quality control standards and consistent performance characteristics to ensure reliable diagnostic results. Commercial suppliers provide concentrated solutions, typically 100 millimolar preparations in water, stored at -20°C to maintain stability over extended periods.

Research into enzymatic deoxyribonucleic acid synthesis represents an emerging application area that may expand the utility of 2'-deoxyguanosine-5'-triphosphate derivatives. These approaches aim to develop more environmentally sustainable alternatives to traditional phosphoramidite-based chemical synthesis methods while potentially offering improved efficiency for long oligonucleotide production. Terminal deoxynucleotidyl transferase enzymes have been engineered to accept modified nucleotide substrates with reversible 3'-blocking groups, enabling controlled, iterative nucleotide addition for precise sequence synthesis.

The compound's role in studying deoxyribonucleic acid polymerase mechanisms and kinetics provides fundamental insights into enzyme structure-function relationships. These investigations contribute to the development of improved polymerase variants with enhanced thermostability, increased processivity, or altered substrate specificity for specialized research applications. Understanding the molecular interactions between polymerases and nucleotide substrates also informs the design of novel therapeutic approaches targeting deoxyribonucleic acid replication in cancer cells or viral pathogens.

特性

CAS番号 |

93919-41-6 |

|---|---|

分子式 |

C10H16N5Na3O13P3+3 |

分子量 |

576.15 g/mol |

IUPAC名 |

trisodium;[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H16N5O13P3.3Na/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;;/q;3*+1/t4-,5+,6+;;;/m0.../s1 |

InChIキー |

IWGGLKOTEOCWQP-BIHLCPNHSA-N |

異性体SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

正規SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |

物理的記述 |

Trisodium salt dihydrate: White solid; [Fisher Scientific MSDS] Solid |

同義語 |

DGTP; DGTP TRISODIUM SALT; DGTP (SODIUM SALT); 2'-DEOXYGUANOSINE-5'-TRIPHOSPHATE TRISODIUM; 2'-DEOXYGUANOSINE-5'-TRIPHOSPHATE TRISODIUM SALT; 2'-DEOXYGUANOSINE 5'-TRIPHOSPHORIC ACID; 2'-DEOXYGUANOSINE 5'-TRIPHOSPHORIC ACID TRISODIUM SALT; 2'-deoxyg |

製品の起源 |

United States |

準備方法

Chemical Synthesis via One-Pot, Three-Step Strategy

Chemical synthesis remains the most established method for producing dGTP trisodium salt. A streamlined one-pot, three-step protocol has been developed to convert 2′-deoxyguanosine into its triphosphate form . The process involves:

-

Monophosphorylation : The nucleoside is treated with phosphorus oxychloride (POCl₃) in trimethyl phosphate to form 2′-deoxyguanosine-5′-monophosphate (dGMP).

-

Pyrophosphorylation : dGMP reacts with tributylammonium pyrophosphate in the presence of a carbodiimide coupling agent, yielding a cyclic intermediate.

-

Hydrolysis : The intermediate undergoes alkaline hydrolysis (pH 9–10) to produce dGTP, which is subsequently neutralized with sodium hydroxide to form the trisodium salt .

This method achieves 65–70% yield and is applicable to both purine and pyrimidine deoxynucleotides. Key advantages include:

-

Regioselectivity : Minimal side products due to controlled reaction conditions.

Table 1: Reaction Conditions for Chemical Synthesis

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Monophosphorylation | POCl₃, trimethyl phosphate | 0–4°C | 2 hr | 85% |

| Pyrophosphorylation | Tributylammonium pyrophosphate | Room temp | 6 hr | 75% |

| Hydrolysis | NaOH, H₂O | 50°C | 1 hr | 95% |

Biocatalytic Synthesis Using Nucleotide Kinases

Enzymatic methods offer a sustainable alternative to chemical synthesis. A top-down approach utilizes Escherichia coli genomic DNA as a starting material :

-

DNA Digestion : Genomic DNA is hydrolyzed with nucleases (e.g., DNase I) to generate 2′-deoxynucleoside-5′-monophosphates (dNMPs).

-

Phosphorylation Cascade : Recombinant E. coli enzymes—adenylate kinase (AK), guanylate kinase (GK), and nucleoside diphosphate kinase (NDK)—catalyze the sequential phosphorylation of dGMP to dGTP:

The reaction buffer contains 50 mM Tris-acetate (pH 7.5), 10 mM Mg²⁺, and 3 mM phosphoenolpyruvate (PEP) as an energy source .

This method achieves >60% conversion efficiency and reduces reliance on toxic solvents. Challenges include:

-

Enzyme Stability : Recombinant kinases require storage in 50% glycerol at −20°C.

Table 2: Enzyme Kinetics for Biocatalytic dGTP Synthesis

| Enzyme | Substrate | (μM) | (s⁻¹) | (M⁻¹s⁻¹) |

|---|---|---|---|---|

| AK | dGMP | 74 ± 14 | 2.3 ± 0.2 | 31,000 ± 2,500 |

| NDK | dGDP | 58 ± 9 | 4.1 ± 0.3 | 70,700 ± 5,800 |

Polyphosphate-Dependent Enzymatic Synthesis

A patent-pending method leverages inorganic polyphosphates (PolyP) as phosphate donors, eliminating the need for ATP :

-

Enzyme Cocktail Preparation : Nucleotide kinase (EC 2.7.4.25) and polyphosphate kinase (PPK, EC 2.7.4.1) are purified via affinity chromatography.

-

Reaction Optimization : dGMP is incubated with PolyP (chain length ≥3) in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 20 mM KCl at 37°C. PPK transfers phosphate groups from PolyP to dGMP, forming dGTP .

Key Advantages :

-

Cost-Effectiveness : PolyP is cheaper than ATP.

-

Selectivity : Minimal byproducts due to enzyme specificity.

Table 3: Polyphosphate-Based Synthesis Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | 30–50°C |

| pH | 6.0–9.0 |

| PolyP Concentration | 10–50 mM |

| Enzyme Activity | 10–5,000 U/mL |

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Metric | Chemical Synthesis | Biocatalytic Synthesis | Polyphosphate Method |

|---|---|---|---|

| Yield | 65–70% | 60% | 55–65% |

| Scalability | Gram-scale | Milligram-scale | Gram-scale |

| Cost | Moderate | High | Low |

| Environmental Impact | High (toxic waste) | Low | Moderate |

科学的研究の応用

Molecular Biology Applications

1.1 DNA Synthesis and Repair

dGTP is a fundamental building block in DNA synthesis. It is incorporated into DNA strands during replication by DNA polymerases. This incorporation is essential for maintaining the integrity of genetic information. The use of dGTP in polymerase chain reactions (PCR) allows for the amplification of specific DNA sequences, which is vital for genetic analysis, cloning, and sequencing efforts .

1.2 Enzymatic Assays

Recent studies have utilized dGTP in enzymatic assays to investigate the activity of various enzymes involved in nucleotide metabolism. For instance, dGTP can be used to measure the activity of 8-oxo-dGTPases, which are critical for understanding mutagenic processes related to oxidative stress . The development of novel assays involving dGTP has provided insights into how certain carcinogenic agents inhibit enzyme activity, thereby contributing to our understanding of cancer mechanisms.

Genetic Research

2.1 Sequencing Techniques

dGTP is integral to next-generation sequencing technologies. Its incorporation into sequencing reactions allows for accurate reading of nucleotide sequences, facilitating advancements in genomics and personalized medicine . The high purity (>98%) of commercially available dGTP ensures reliable results in these sensitive applications .

2.2 Mutation Studies

In mutation studies, dGTP is utilized in amplification refractory mutation system (ARMS)-PCR to study specific genetic mutations. This technique enables researchers to detect single nucleotide polymorphisms (SNPs) and other mutations with high specificity, which is crucial for genetic diagnostics and research into hereditary diseases .

Therapeutic Applications

3.1 Antiviral Research

dGTP has been explored for its potential in antiviral therapies. By inhibiting viral polymerases, dGTP can prevent viral replication, making it a candidate for developing antiviral drugs against various viruses . Research has indicated that modifications to dGTP can enhance its efficacy against specific viral targets.

3.2 Cancer Research

In cancer research, dGTP's role in DNA repair mechanisms has been extensively studied. Understanding how dGTP participates in repairing DNA damage caused by environmental factors or therapeutic agents can lead to novel cancer treatment strategies that enhance the effectiveness of chemotherapy while minimizing side effects .

Data Tables

Case Studies

5.1 Case Study on 8-Oxo-dGTP

A study focused on the synthesis and purification of 8-oxo-2'-deoxyguanosine 5'-triphosphates demonstrated the utility of dGTP derivatives in studying oxidative DNA damage. The researchers developed a reliable method for measuring enzyme activity related to these derivatives, providing insights into their role in mutagenesis and cancer development .

5.2 Case Study on PCR Optimization

Another significant study highlighted the optimization of PCR conditions using high-purity dGTP to enhance amplification efficiency and specificity. This research underscored the importance of nucleotide quality in achieving reproducible results in genetic assays .

作用機序

デオキシグアノシン三リン酸は、DNA合成中のDNAポリメラーゼの基質として作用することで、その効果を発揮します。成長中のDNA鎖に組み込まれ、シトシンと対を形成します。三リン酸基は、ホスホジエステル結合形成に必要なエネルギーを提供します . 抗ウイルス薬の場合、デオキシグアノシン三リン酸は、ウイルスDNAへの組み込みを競合し、ウイルス複製を阻害します .

類似化合物:

- デオキシアデノシン三リン酸

- デオキシシチジン三リン酸

- デオキシチミジン三リン酸

比較: デオキシグアノシン三リン酸は、DNA中でシトシンと特異的に対を形成するグアニン塩基のために、デオキシリボヌクレオシド三リン酸の中で独特です。この特異性は、遺伝暗号の完全性を維持するために不可欠です。対照的に、デオキシアデノシン三リン酸はチミンと対を形成し、デオキシシチジン三リン酸はグアニンと対を形成し、デオキシチミジン三リン酸はアデニンと対を形成します .

類似化合物との比較

Key Differences:

Table 1: Structural and Functional Comparison of dNTPs

*Concentration in commercial dNTP mixes .

Phosphate Group Variants: Di- vs. Triphosphates

The number of phosphate groups influences biochemical roles:

- dGDP trisodium salt (CAS 102783-74-4): A diphosphate analog of dGTP, used in oligonucleotide synthesis and enzyme kinetics studies. Its reduced phosphorylation limits its direct incorporation into DNA .

- GTP trisodium salt : A ribonucleotide triphosphate involved in RNA synthesis and cellular energy transfer, distinct from dGTP’s DNA-specific role .

Research Insight:

- Modified dGTP analogs, such as dGTPβS (β-thio triphosphate), are resistant to phosphatase cleavage, making them valuable in studying SAMHD1’s antiviral mechanisms .

Salt Forms and Stability

- Lithium Salts : dNTPs in lithium salt form (e.g., Meridian Bioscience’s products) offer alternative solubility profiles and storage stability compared to sodium salts, though sodium remains standard for molecular biology applications .

- Imido Derivatives : dGMPnPP (a dGTP analog with imido-modified phosphate) is used to study DNA polymerase fidelity and nucleotide incorporation kinetics .

生物活性

2'-Deoxyguanosine-5'-triphosphate trisodium salt (dGTP) is a crucial nucleotide that plays a significant role in DNA synthesis and cellular functions. This article provides a comprehensive overview of its biological activity, including its functions, applications, and relevant research findings.

Chemical Structure and Properties

2'-Deoxyguanosine-5'-triphosphate is composed of the nucleobase guanine, the sugar deoxyribose, and three phosphate groups. Its molecular formula is C10H15N5O13P3, with a molecular weight of 573.13 g/mol. The compound is highly soluble in water, facilitating its use in various biochemical applications.

Biological Functions

dGTP is primarily involved in:

- DNA Synthesis : It serves as a substrate for DNA polymerases during DNA replication and repair processes. This incorporation of guanine into DNA strands is essential for maintaining genetic integrity.

- Energy Transfer : Like other nucleoside triphosphates, dGTP releases energy upon hydrolysis, which is vital for various cellular processes.

- Regulation of Cellular Functions : dGTP participates in signaling pathways and can influence cellular responses to stress and damage.

Applications in Research

dGTP is widely used in molecular biology techniques, including:

- Polymerase Chain Reaction (PCR) : It is a key component in PCR mixtures for amplifying DNA sequences.

- In Situ Hybridization : dGTP can be utilized to label probes for detecting specific nucleic acid sequences within cells.

- Mutagenesis Studies : It can be oxidized to form 8-hydroxy-dGTP, which may be misincorporated into DNA, making it useful for studying mutagenesis mechanisms.

Comparative Analysis with Other Nucleotides

The following table compares dGTP with other deoxynucleoside triphosphates:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Deoxyadenosine 5'-triphosphate | Adenine base + deoxyribose | Key player in energy transfer (ATP) |

| Deoxycytidine 5'-triphosphate | Cytosine base + deoxyribose | Essential for cytosine incorporation into DNA |

| Deoxythymidine 5'-triphosphate | Thymine base + deoxyribose | Unique due to its role in thymidine synthesis |

dGTP's specific role in the incorporation of guanine distinguishes it from other nucleotides, underscoring its importance in genetic material functionality.

Research Findings

Recent studies have highlighted several aspects of dGTP's biological activity:

- Enzymatic Reactions : Research indicates that dGTP acts as an allosteric regulator for certain enzymes involved in nucleotide metabolism. This regulation is crucial for maintaining nucleotide pools within the cell .

- Cellular Stress Response : Studies have shown that elevated levels of dGTP can enhance cellular resistance to oxidative stress by promoting DNA repair mechanisms .

- Role in Viral Replication : In virology, dGTP has been studied for its potential role in viral replication processes. Some viruses exploit host nucleotide pools, including dGTP, to facilitate their replication cycle .

Case Study 1: Effects on DNA Repair Mechanisms

A study investigated the impact of dGTP on the efficiency of DNA repair pathways. It was found that cells supplemented with dGTP exhibited enhanced repair capabilities following oxidative damage compared to control cells lacking sufficient nucleotide pools .

Case Study 2: Mutagenesis and Cancer Research

In another study focused on cancer biology, researchers examined how misincorporation of oxidized forms of dGTP into DNA could lead to mutations associated with tumorigenesis. This research highlighted the dual role of dGTP as both a necessary substrate for DNA synthesis and a potential source of genomic instability when oxidized .

Q & A

Q. What are the primary applications of dGTP trisodium salt in molecular biology?

dGTP trisodium salt is a critical substrate for DNA polymerases in in vitro DNA synthesis applications. It is used in:

- PCR amplification : As a component of dNTP mixes, it ensures faithful replication of guanine residues in DNA templates .

- DNA sequencing : Provides the nucleotide precursor for chain elongation in Sanger sequencing .

- Reverse transcription (RT) : Enables cDNA synthesis from RNA templates in RT-PCR .

Methodological Note: For optimal results, maintain equimolar concentrations of dNTPs (including dGTP) to prevent misincorporation errors during amplification .

Q. How should dGTP trisodium salt be stored to maintain stability?

- Long-term storage : Store at -70°C in single-use aliquots to avoid freeze-thaw cycles, which degrade triphosphate groups .

- Frequent use : Store at -20°C for daily/weekly experiments. Aqueous solutions (e.g., 100 mM stock) should be pH-stabilized (~8.5) to prevent hydrolysis .

Critical Consideration: Monitor absorbance ratios (A₂₅₀/A₂₆₀ = 1.15 ± 0.03) to verify integrity before use .

Advanced Research Questions

Q. How does dGTP trisodium salt purity impact experimental outcomes in DNA synthesis?

- High-purity requirements : HPLC purity >99.8% minimizes contaminants (e.g., dGDP, inorganic phosphates) that inhibit polymerases or cause nonspecific termination .

- Case Study : In structural studies of DNA-binding proteins, impurities in dGTP can disrupt crystallization. Purify via anion-exchange chromatography or use commercial ultra-pure grades for crystallography .

Q. What strategies mitigate dGTP hydrolysis in enzymatic assays?

Q. How can researchers quantify dGTP consumption in nucleotide metabolism studies?

Q. What role does dGTP play in studying antiviral defense mechanisms?

- SAMHD1 interaction : SAMHD1 hydrolyzes dGTP to dGDP, depleting cellular dNTP pools to restrict viral replication. In vitro assays using purified SAMHD1 and dGTP quantify enzymatic activity via phosphate release or radiolabeled product detection .

- Methodological Tip : Use tritiated dGTP ([³H]-dGTP) for high-sensitivity detection of hydrolysis kinetics .

Q. How do modified dGTP analogs aid in probing DNA polymerase fidelity?

- Example : 8-oxo-dGTP, an oxidized analog, is misincorporated opposite adenine, inducing transversion mutations. Compare incorporation rates by polymerases (e.g., Pol η) using steady-state kinetics or pre-steady-state stopped-flow assays .

- Structural insights : Co-crystallize polymerases with dGTP analogs (e.g., dGMPnPP) to resolve active-site interactions and mismatch discrimination mechanisms .

Data Contradictions & Resolution

8. Conflicting reports on dGTP stability in buffer systems:

- Contradiction : reports pH 8.5 stabilizes dGTP, while notes hydrolysis under similar conditions.

- Resolution : Hydrolysis rates depend on temperature and enzyme contamination. Pre-treat buffers with phosphatase inhibitors (e.g., sodium orthovanadate) and validate stability via UV-spectroscopy before critical experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。